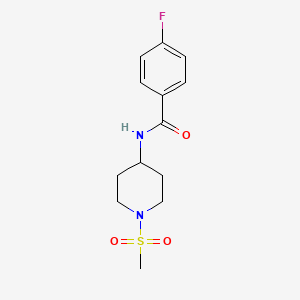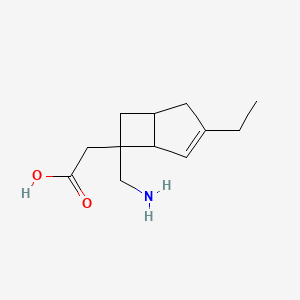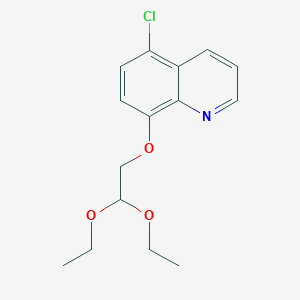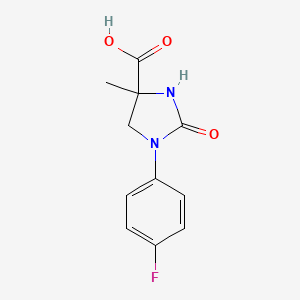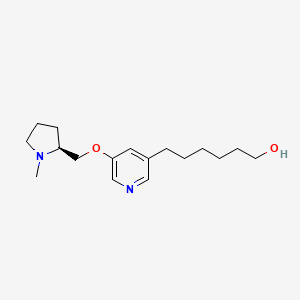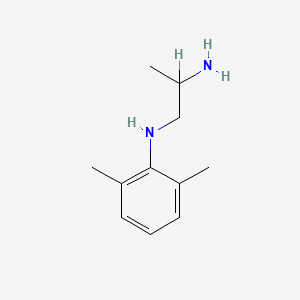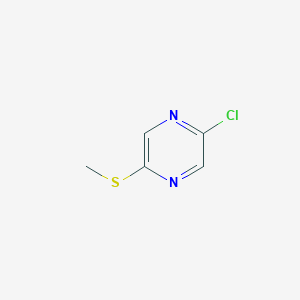
2-chloro-5-methylsulfanylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-methylsulfanylpyrazine is a heterocyclic organic compound that contains a pyrazine ring substituted with a chlorine atom and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methylsulfanylpyrazine typically involves the chlorination of 5-(methylsulfanyl)pyrazine. One common method includes the reaction of 5-(methylsulfanyl)pyrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methylsulfanylpyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid is a typical condition.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated pyrazines or modified pyrazine rings.
Scientific Research Applications
2-chloro-5-methylsulfanylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-methylsulfanylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrazine: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
5-Methylsulfanylpyrazine: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.
2,5-Dichloropyrazine: Contains an additional chlorine atom, which can lead to different reactivity and applications.
Uniqueness
2-chloro-5-methylsulfanylpyrazine is unique due to the presence of both chlorine and methylsulfanyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of bioactive and industrially relevant compounds .
Properties
Molecular Formula |
C5H5ClN2S |
|---|---|
Molecular Weight |
160.63 g/mol |
IUPAC Name |
2-chloro-5-methylsulfanylpyrazine |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 |
InChI Key |
SKJOCDFMYYOPQI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
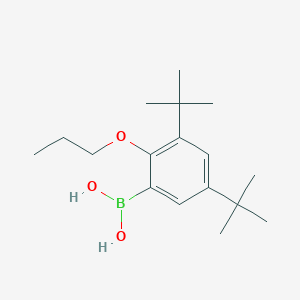
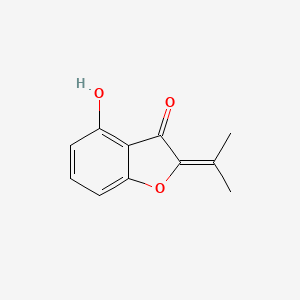
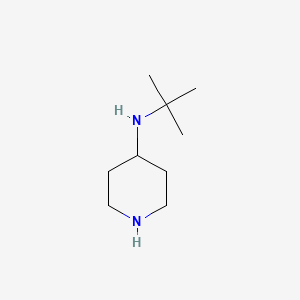
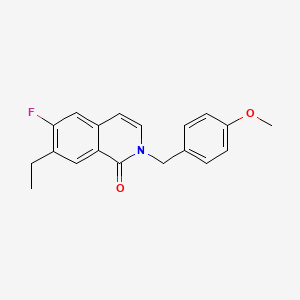
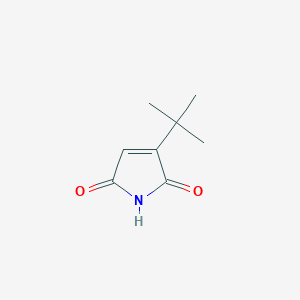
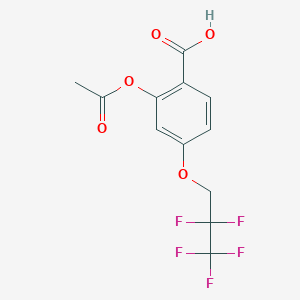
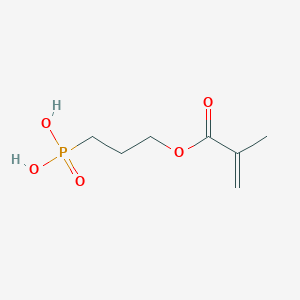
![1-[(2-Methylphenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8679047.png)
